REACTION_CXSMILES
|
[H-].[Na+].[I:3][C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.[CH2:11]([N:13]([CH2:17][CH3:18])[C:14](Cl)=[O:15])[CH3:12]>C1COCC1>[CH2:11]([N:13]([CH2:17][CH3:18])[C:14](=[O:15])[O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([I:3])[CH:5]=1)[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
6.17 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(=O)Cl)CC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
wise added at room temperature
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for another 8 h
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
Usual aqueous work up gave the crude carbamate which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (eluent: hexane/EtOAc) on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |